Cas no 2172149-24-3 (3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid)
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid
- 3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid
- EN300-1500091
- 2172149-24-3
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- Inchi: 1S/C27H33N3O5/c1-18(15-25(32)33)28-24(31)16-27(11-13-30(2)14-12-27)29-26(34)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23H,11-17H2,1-2H3,(H,28,31)(H,29,34)(H,32,33)
- InChI Key: XEBGFMPJWBEGLM-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NC(C)CC(=O)O)=O)CCN(C)CC1)=O
Computed Properties
- Exact Mass: 479.24202116g/mol
- Monoisotopic Mass: 479.24202116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 108Ų
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500091-0.05g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-0.1g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-0.25g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-0.5g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-1.0g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-2.5g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-5.0g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-10.0g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1500091-50mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1500091-100mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid |
2172149-24-3 | 100mg |
$2963.0 | 2023-09-27 |
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid: A Comprehensive Overview
The compound with CAS No. 2172149-24-3, known as 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a methyl group, as well as an acetamide and butanoic acid moiety. The combination of these functional groups makes this compound a versatile building block for various applications in drug design and chemical synthesis.
Recent studies have highlighted the potential of this compound in the development of peptide-based therapeutics. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, suggests that this compound could play a role in the construction of bioactive peptides with enhanced stability and functionality. Researchers have demonstrated that the Fmoc group can be selectively removed under specific conditions, enabling precise control over the assembly of peptide sequences. This property makes the compound an invaluable tool in the field of combinatorial chemistry, where the rapid synthesis of diverse peptide libraries is crucial for drug discovery.
In addition to its role in peptide synthesis, this compound has also been explored for its potential in biomedical imaging and drug delivery systems. The butanoic acid moiety introduces hydrophilic properties to the molecule, which can enhance its solubility and bioavailability. This feature is particularly advantageous in designing drugs that target specific tissues or organs, as it allows for better distribution and uptake within the body. Furthermore, the methyl-substituted piperidine ring contributes to the molecule's structural rigidity, which can improve its binding affinity to target proteins or receptors.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of this compound. Molecular modeling studies have revealed that the Fmoc group not only serves as a protecting group but also influences the overall electronic environment of the molecule. This insight has led to innovative strategies for modifying the compound's reactivity during synthesis, enabling chemists to tailor its properties for specific applications. For instance, researchers have successfully synthesized analogs of this compound with enhanced stability under physiological conditions, making them more suitable for use in vivo studies.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the formation of the Fmoc-piperidine intermediate, followed by selective acylation to introduce the acetamide and butanoic acid groups. The reaction conditions are carefully optimized to ensure high yields and purity, as impurities can significantly impact the performance of the final product in downstream applications.
Looking ahead, there is growing interest in exploring this compound's potential in nanotechnology and biosensor development. Its unique structure lends itself well to functionalization with various biomolecules or nanoparticles, creating hybrid materials with novel properties. For example, researchers are investigating its use as a linker in biosensors designed to detect specific analytes with high sensitivity and selectivity.
In conclusion, 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid (CAS No. 2172149-24-3) is a versatile and sophisticated molecule with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in modern chemical research, particularly in areas such as peptide synthesis, drug design, and biomedical engineering. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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